4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine 4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 2549044-81-5
VCID: VC11841112
InChI: InChI=1S/C17H20F3N7O/c18-17(19,20)13-11-15(23-12-22-13)25-3-5-27(6-4-25)16-21-2-1-14(24-16)26-7-9-28-10-8-26/h1-2,11-12H,3-10H2
SMILES: C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4
Molecular Formula: C17H20F3N7O
Molecular Weight: 395.4 g/mol

4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

CAS No.: 2549044-81-5

Cat. No.: VC11841112

Molecular Formula: C17H20F3N7O

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine - 2549044-81-5

Specification

CAS No. 2549044-81-5
Molecular Formula C17H20F3N7O
Molecular Weight 395.4 g/mol
IUPAC Name 4-[2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C17H20F3N7O/c18-17(19,20)13-11-15(23-12-22-13)25-3-5-27(6-4-25)16-21-2-1-14(24-16)26-7-9-28-10-8-26/h1-2,11-12H,3-10H2
Standard InChI Key IZNIODUHCIGOJL-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4
Canonical SMILES C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4

Introduction

The compound 4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule featuring a morpholine ring connected to a pyrimidine moiety, which is further linked to a piperazine ring substituted with a trifluoromethyl-containing pyrimidine. This structure suggests potential applications in medicinal chemistry, particularly in drug development due to the presence of trifluoromethyl groups, which often enhance biological activity by increasing lipophilicity and metabolic stability.

Synthesis

The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrimidine and piperazine moieties, followed by their linkage to the morpholine ring. Common methods may involve condensation reactions, nucleophilic substitutions, and careful control of reaction conditions to optimize yield and purity.

Biological Activity

Compounds with similar structures often exhibit biological activities such as enzyme inhibition or receptor modulation. The presence of trifluoromethyl groups can enhance binding affinity due to increased hydrophobic interactions, potentially leading to effective modulation of biological targets.

Research Findings

While specific research findings on 4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine are not available, related compounds have shown promise in various therapeutic areas, including cancer and inflammation. The mechanism of action typically involves interaction with specific biological targets.

Comparison with Similar Compounds

CompoundStructure FeaturesPotential Applications
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanonePiperazine linked to quinoxaline and pyrimidineMedicinal chemistry, drug discovery
4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehydePiperazine with chloro and trifluoromethyl pyrimidineMedicinal chemistry, drug development
N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-5-((dimethylamino)methyl)imidazo[1,2-a]pyridine-2-carboxamideComplex structure with multiple ringsPotential therapeutic applications

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